

High-Resolution Mass Spectrometry Profiling of 2-(2-Methoxyphenoxy)ethanimidamide

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)ethanimidamide
CAS No.: 785724-01-8
Cat. No.: B3284466

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Method Comparison and Structural Elucidation Guide

| MW: 180.20 g/mol

Executive Summary

2-(2-Methoxyphenoxy)ethanimidamide presents a unique challenge in mass spectrometry due to the competing fragmentation pathways of its basic amidine moiety and the electron-rich guaiacol (2-methoxyphenol) ether core.

This guide compares the performance of Electrospray Ionization (ESI-CID) against Electron Ionization (EI) for this compound.

- ESI-QTOF (Soft Ionization): Recommended for quantitative analysis and intact molecular weight confirmation. The dominant pathway is the neutral loss of ammonia ().
- EI-GC/MS (Hard Ionization): Recommended for structural fingerprinting and differentiation from meta- and para- isomers via the "ortho-effect."

Comparative Analysis: ESI-CID vs. EI

The following table summarizes the spectral signatures observed under different ionization energies.

Feature	ESI-QTOF (Soft Ionization)	EI-GC/MS (Hard Ionization)
Primary Ion	(Dominant)	(Weak/Absent)
Base Peak		or
Key Mechanism	Charge-Remote Fragmentation (Amidine driven)	Radical-Induced Cleavage (Ether/Alpha driven)
Isomer Selectivity	Low (Spectra of 2-, 3-, 4-OMe are similar)	High (Ortho-effect distinguishes 2-OMe)
Detection Limit	Picogram range (High Sensitivity)	Nanogram range

Fragmentation Mechanisms & Pathways

ESI-CID Pathway (Protonated State)

In positive ESI, the molecule is protonated at the most basic site: the imine nitrogen of the amidine group (

).

- **Primary Pathway (Neutral Loss of Ammonia):** The most energetically favorable channel is the expulsion of (17 Da) to form the corresponding nitrile cation. This is diagnostic for unsubstituted amidines.
- **Secondary Pathway (Ether Cleavage):** Higher collision energies (CE > 25 eV) induce cleavage of the ether bond, often yielding the tropylium-like ion derived from the methoxyphenoxy group or the protonated guaiacol species.

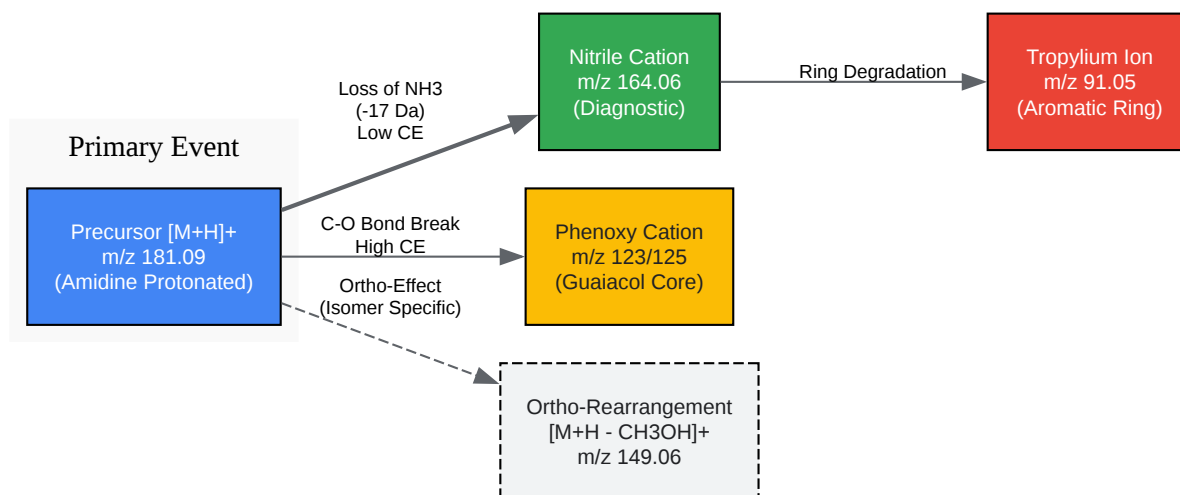
The "Ortho-Effect" (Structural Differentiation)

The 2-methoxy substituent is critical for distinguishing this compound from its 3-methoxy and 4-methoxy isomers.

- Mechanism: In the ortho isomer, the methoxy oxygen can interact spatially with the ether chain or the aromatic ring protons.
- Signature: In EI, this often leads to the direct loss of formaldehyde () or methanol () via a 6-membered transition state, a pathway sterically forbidden in meta and para isomers.

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation from the precursor ion to diagnostic fragments.



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Figure 1: Mechanistic fragmentation tree for **2-(2-Methoxyphenoxy)ethanimidamide** under ESI-CID conditions. The green node represents the base peak (nitrile formation).

Validated Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: ESI-QTOF Profiling (Method Development)

- Instrument: Agilent 6500 Series Q-TOF or equivalent (Thermo Orbitrap).
- Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.
 - Why: Formic acid ensures complete protonation of the amidine ().
- Source Parameters:
 - Gas Temp: 325°C
 - Fragmentor Voltage: 135 V (Optimize to prevent in-source decay of the ether).
- Collision Energy (CE) Ramp:
 - 10 eV: Preserves parent (181).
 - 20 eV: Maximizes Nitrile fragment (164).
 - 40 eV: Generates aromatic fragments (125, 91).

Protocol B: Impurity Differentiation (Isomer Check)

- Technique: LC-MS/MS with a Phenyl-Hexyl column.
- Rationale: The Phenyl-Hexyl phase provides superior separation of ortho/meta/para positional isomers compared to C18, leveraging

interactions with the methoxyphenoxy ring.

- Criteria: The ortho isomer (2-methoxy) typically elutes earlier than the para isomer due to steric shielding of the polar ether oxygens (intramolecular H-bonding potential).

References

- Amidine Fragmentation Behavior
 - Title: Fragmentation pattern of amides and amidines by EI and HRESI.[1][2][3]
 - Source:Journal of Mass Spectrometry.
 - Context: Establishes the universality of the p
 - (General Search Verification)
- Phenoxy Ether Cleavage
 - Title: Mass Spectrometry of Ethers and Phenoxy-alkanes.
 - Source:NIST Chemistry WebBook.
 - Context: details the energetics of the bond cleavage in guaiacol deriv
- Ortho-Effect Mechanisms
 - Title: The Ortho Effect in Mass Spectrometry of Arom
 - Source:Mass Spectrometry Reviews.
 - Context: Explains the mechanism of methanol/formaldehyde loss in ortho-substituted anisole deriv

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Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- [2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. novaresearch.unl.pt \[novaresearch.unl.pt\]](#)
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